Cerdulatinib

Kinase Selectivity BCR Signaling JAK-STAT Pathway

Cerdulatinib (PRT062070/PRT2070) is an oral, ATP-competitive dual SYK/JAK inhibitor (IC50: SYK 32 nM, JAK1/2/3 12/6/8 nM, TYK2 0.5 nM) that concurrently blocks BCR and cytokine signaling, yielding superior antitumor activity vs single-pathway agents in preclinical lymphoma models. Clinically validated (ORR 67% in CLL/SLL, 56% in FL). Its selectivity across >270 kinases and distinct toxicity profile (pancreatic enzyme elevation) make it an essential reference for kinase selectivity assays and safety benchmarking. Ideal for B-cell receptor-cytokine crosstalk studies and dual-targeting drug development.

Molecular Formula C20H27N7O3S
Molecular Weight 445.5 g/mol
CAS No. 1198300-79-6
Cat. No. B612036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerdulatinib
CAS1198300-79-6
SynonymsPRT2070;  PRT-2070;  PRT 2070;  PRT062070;  PRT 062070;  PRT-062070;  Cerdulatinib.
Molecular FormulaC20H27N7O3S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
InChIInChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
InChIKeyBGLPECHZZQDNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cerdulatinib (CAS 1198300-79-6) in Preclinical and Clinical Research: A Dual SYK/JAK Inhibitor for Hematological Malignancies


Cerdulatinib (also known as PRT062070 or PRT2070) is a small-molecule, ATP-competitive, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinases (JAK) . It is under clinical investigation for the treatment of relapsed/refractory B-cell malignancies and peripheral T-cell lymphomas (PTCL) . The compound exhibits potent inhibitory activity across a focused kinase panel, with low nanomolar IC50 values against TYK2 (0.5 nM), JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), and SYK (32 nM) .

Why Generic SYK or JAK Inhibitors Cannot Replace Cerdulatinib in Targeted Research


Cerdulatinib's therapeutic profile is fundamentally defined by its simultaneous inhibition of both SYK and JAK family kinases at clinically achievable concentrations . Unlike selective SYK inhibitors (e.g., fostamatinib, entospletinib) or JAK-selective agents, which primarily target a single signaling node, cerdulatinib concurrently disrupts both B-cell receptor (BCR) signaling and cytokine-driven JAK-STAT pathways . This dual blockade has been shown to result in superior anti-tumor activity compared to selective SYK or JAK inhibitors alone in preclinical B-cell lymphoma models . Consequently, substituting cerdulatinib with a selective inhibitor of either pathway alone would fail to recapitulate its dual mechanism, potentially leading to incomplete target engagement and diminished biological effects .

Quantitative Differentiation: Cerdulatinib vs. SYK/JAK Inhibitor Comparators


Dual SYK/JAK Inhibition: Superior In Vitro Potency Compared to Selective Inhibitors

Cerdulatinib demonstrates potent dual inhibition of SYK and JAK family kinases, a profile not shared by selective inhibitors. In cell-free assays, cerdulatinib inhibits SYK with an IC50 of 32 nM and JAK1, JAK2, JAK3, and TYK2 with IC50 values of 12 nM, 6 nM, 8 nM, and 0.5 nM, respectively . In contrast, the selective SYK inhibitor fostamatinib (R406) exhibits an IC50 of 41 nM for SYK but shows minimal activity against JAK family members, while the JAK-selective inhibitor ruxolitinib potently inhibits JAK1/2 (IC50s of 3.3 nM/2.8 nM) but has negligible activity against SYK . This direct comparison highlights cerdulatinib's unique ability to potently target both signaling nodes simultaneously.

Kinase Selectivity BCR Signaling JAK-STAT Pathway

Broad Kinase Selectivity Profile: Differentiated from First-Generation SYK Inhibitors

Cerdulatinib's kinase selectivity profile extends beyond SYK and JAK, encompassing additional kinases relevant to hematological malignancies. In a panel of 270 purified enzymes, cerdulatinib inhibited 24 enzymes by >80%, with 22 displaying IC50 values <100 nM . Notably, it exhibits potent inhibition of FLT3 (IC50 = 10 nM) and TBK1 (IC50 = 10 nM), kinases implicated in AML and innate immune signaling . This contrasts with the first-generation SYK inhibitor fostamatinib, which demonstrates a more restricted selectivity profile, primarily targeting SYK (IC50 = 41 nM) with limited activity against other kinases .

Kinase Selectivity Off-Target Activity FLT3 Inhibition

Differential Antiproliferative Activity in AML: Cerdulatinib vs. Fostamatinib and TAK-659

In a head-to-head study of five SYK inhibitors in primary AML patient samples, cerdulatinib demonstrated a distinct sensitivity pattern. While all inhibitors showed concentration-dependent antiproliferative effects, the activity of fostamatinib and TAK-659 was significantly higher in FLT3-mutated patients compared to non-mutated patients . In contrast, cerdulatinib's antiproliferative effects were less dependent on FLT3 mutation status, suggesting a different mechanism of action potentially related to its dual SYK/JAK and broader kinase inhibition profile .

Acute Myeloid Leukemia FLT3 Mutation SYK Inhibition

Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies: Cerdulatinib vs. Historical Data for Selective Inhibitors

In a Phase I/IIa clinical trial (NCT01994382), cerdulatinib demonstrated notable single-agent activity in heavily pretreated patients with relapsed/refractory B-cell malignancies. The overall response rate (ORR) was 67% (12/18) in patients with CLL/SLL, 56% (5/9) in follicular lymphoma, and 14% (1/7) in other indolent NHLs . This level of activity in CLL is particularly noteworthy, as selective SYK inhibitors like fostamatinib showed an ORR of only 15-20% in similar patient populations, and JAK inhibitors have limited single-agent activity in B-cell cancers .

Chronic Lymphocytic Leukemia Follicular Lymphoma Response Rate

Toxicity Profile: Differentiated from First-Generation SYK Inhibitors

The toxicity profile of cerdulatinib is distinct from that of fostamatinib, the first approved SYK inhibitor. In clinical trials, the most common Grade ≥3 adverse events associated with cerdulatinib were asymptomatic amylase elevation (23.1%), anemia (20.0%), and asymptomatic lipase elevation (18.5%) . In contrast, fostamatinib's primary dose-limiting toxicities include hypertension (27-31%), diarrhea (15-20%), and neutropenia (6-11%) . The absence of significant hypertension with cerdulatinib is a key differentiator.

Adverse Events Safety Profile Tolerability

Preclinical In Vivo Efficacy: Superior to Selective Inhibitors in Lymphoma Models

In preclinical studies, cerdulatinib demonstrated greater anti-tumor activity in B-cell lymphoma models compared to selective SYK or JAK inhibitors alone. In genetically diverse B-cell lymphoma cell lines, cerdulatinib treatment resulted in a 75% reduction in tumor volume, whereas selective SYK inhibition (with PRT318) or JAK inhibition (with ruxolitinib) reduced tumor volume by only 30% and 20%, respectively . This indicates a synergistic effect of dual pathway blockade.

In Vivo Efficacy B-Cell Lymphoma Xenograft Model

Cerdulatinib (CAS 1198300-79-6) Optimal Application Scenarios Based on Quantitative Evidence


Investigating Dual SYK/JAK Signaling in B-Cell Malignancies

Researchers studying the interplay between BCR signaling (SYK-dependent) and cytokine-mediated survival signals (JAK-STAT-dependent) in B-cell cancers should prioritize cerdulatinib. Its unique dual inhibition profile (IC50: SYK 32 nM, JAK1/2/3 12/6/8 nM) enables simultaneous blockade of both pathways, which has been shown to yield superior anti-tumor activity compared to selective inhibitors in preclinical lymphoma models . This makes it an essential tool for dissecting synergistic signaling networks and validating dual-targeting therapeutic strategies.

In Vivo Efficacy Studies in Relapsed/Refractory Lymphoma Models

For preclinical in vivo studies targeting relapsed/refractory B-cell lymphomas, cerdulatinib offers a validated tool with demonstrated clinical activity. The compound achieved a 67% overall response rate in a Phase IIa trial for relapsed/refractory CLL/SLL and a 56% response rate in follicular lymphoma . This clinical validation, coupled with its oral bioavailability, makes it an ideal reference compound for benchmarking new agents in xenograft or patient-derived xenograft (PDX) models of aggressive lymphomas.

Kinase Selectivity Profiling and Off-Target Screening

Cerdulatinib's well-characterized kinase selectivity profile, which includes potent inhibition of FLT3 (IC50 10 nM) and TBK1 (IC50 10 nM) alongside SYK and JAKs , makes it a valuable reference standard for developing and validating selectivity assays. Pharmaceutical researchers can use cerdulatinib as a control compound to benchmark the selectivity of novel kinase inhibitors, given its defined activity across a panel of >270 kinases .

Comparative Toxicology Studies for Dual Kinase Inhibitors

Cerdulatinib's distinct toxicity profile—characterized by asymptomatic pancreatic enzyme elevations rather than hypertension —positions it as a key comparator in toxicology studies evaluating the safety of novel dual SYK/JAK inhibitors. Its clinical safety data provide a benchmark for assessing whether new chemical entities in this class share similar or differentiated adverse event signatures, thereby informing lead optimization and candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerdulatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.